[4-(Phenylsulfanyl)phenyl]acetonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
6317-59-5 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(4-phenylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C14H11NS/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
PYKKCPQFYNZYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Less Hazardous Chemical Syntheses Cyanide Free Routes :the Most Significant Green Advancement in Nitrile Synthesis is the Development of Cyanide Free Methods.researchgate.net
Biocatalytic Dehydration of Aldoximes: This is a leading green alternative. semanticscholar.org Enzymes known as aldoxime dehydratases (Oxd) catalyze the conversion of aldoximes directly to nitriles, with water as the sole byproduct. nih.govnih.gov This process operates under mild conditions (e.g., 30°C) and in aqueous media. semanticscholar.orgnih.gov The aldoxime starting materials are readily prepared from aldehydes and hydroxylamine, which can be sourced from renewable feedstocks. nih.gov This biocatalytic approach has been successfully applied to a broad range of aliphatic and aromatic substrates. nih.govresearchgate.net
Use of Safer Cyanating Agents: When a cyanide source is necessary, less toxic alternatives are preferred. These include potassium ferrocyanide (K4[Fe(CN)6]), which is stable and significantly less toxic than KCN, as well as various organic cyanating agents like thiocyanates and p-tosylmethyl isocyanide (TosMIC). rsc.orgorganic-chemistry.orgresearchgate.netrsc.org
Catalysis over Stoichiometric Reagents:catalysis is a Cornerstone of Green Chemistry, Reducing Waste by Enabling Reactions with Small Amounts of a Substance That Can Be Recycled.semanticscholar.org
Biocatalysis: As mentioned, aldoxime dehydratases are highly efficient catalysts that enable a sustainable route to nitriles. chemistryviews.orgnih.gov
Metal Catalysis: Transition metal catalysts are used to facilitate cyanation reactions with less reactive, safer cyanide sources. For example, copper catalysts can enable the use of thiocyanate (B1210189) as a cyanide source in the synthesis of α-aryl nitriles. organic-chemistry.org
Use of Safer Solvents and Auxiliaries:many Traditional Organic Reactions Use Volatile and Hazardous Organic Solvents. Green Chemistry Encourages the Use of Safer Alternatives.nih.gov
Water as a Solvent: The biocatalytic dehydration of aldoximes is typically performed in water, an environmentally benign solvent. semanticscholar.org
Flow Chemistry: Performing reactions in continuous flow systems, rather than in large batches, can significantly improve safety, especially when hazardous reagents are unavoidable. A cyanide-free synthesis of nitriles using TosMIC has been developed in a flow reactor, which minimizes operator exposure and allows for better control over reaction conditions. rsc.org
Atom Economy:this Principle Aims to Maximize the Incorporation of All Materials Used in the Process into the Final Product. the Dehydration of Aldoximes to Nitriles is Highly Atom Economical, As the Only Byproduct is a Small Molecule Water .nih.govthis Contrasts Sharply with Other Methods That May Use Stoichiometric Reagents and Generate Significant Salt Waste.
Reactions Centered on the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This intrinsic property is the basis for numerous addition and cyclization reactions.
Nucleophilic addition to the nitrile group is a cornerstone of its chemistry, often initiating a cascade of reactions, particularly cyclizations, to form stable heterocyclic structures.
This compound is a key building block for synthesizing a variety of heterocyclic compounds. The nitrile group, in conjunction with the active methylene (B1212753) protons, participates in cyclocondensation reactions to furnish diverse ring systems.
Quinolines and Tetrazoles: A notable application is the synthesis of fused heterocyclic systems like tetrazolo[1,5-a]quinolines. In a reaction catalyzed by a base such as potassium carbonate, this compound undergoes a cyclocondensation reaction with 2-azidobenzaldehydes. This process involves the active methylene anion of the acetonitrile (B52724) derivative reacting with both the aldehyde and azide (B81097) functionalities of the benzaldehyde (B42025), leading to the formation of 4-(phenylsulfanyl)tetrazolo[1,5-a]quinoline derivatives in moderate to excellent yields.
Pyrimidines: While specific examples utilizing this compound are not extensively documented, the general synthesis of pyrimidines often involves the condensation of a compound containing an active methylene group and a nitrile with amidines or related N-C-N fragments. This established methodology suggests that this compound can react with reagents like guanidine (B92328) or urea (B33335) derivatives to form substituted pyrimidine (B1678525) rings.
Pyrans and Chromenes: Poly-substituted 4H-pyrans and 4H-chromenes are readily synthesized through multi-component reactions. Typically, an aromatic aldehyde is condensed with this compound and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The use of various catalysts, including basic catalysts like piperidine (B6355638) or triethylamine, facilitates this transformation, often under mild conditions.
The following table summarizes representative examples of heterocyclic synthesis starting from this compound or analogous active methylene nitriles.
| Heterocycle | Co-reactant(s) | Typical Catalyst/Conditions | Product Type |
| Tetrazolo[1,5-a]quinoline | 2-Azidobenzaldehyde | K₂CO₃, DMSO/H₂O, 80 °C | 4-(Phenylsulfanyl)tetrazolo[1,5-a]quinoline |
| 4H-Pyran | Aromatic aldehyde, Malononitrile | Triethylamine, Water | 2-Amino-3-cyano-4-aryl-4H-pyran derivative |
| 4H-Chromene | Salicylaldehyde, Malononitrile | Piperidine, Ethanol | 2-Amino-3-cyano-4H-chromene derivative |
The nitrile group can be transformed into other important functional groups, namely amides and thioamides, through hydration and thionation reactions, respectively.
Amides: The hydrolysis of the nitrile group in this compound under acidic or basic conditions initially yields the corresponding amide, [4-(Phenylsulfanyl)phenyl]acetamide. This reaction involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization. Careful control of reaction conditions is necessary to isolate the amide, as prolonged heating can lead to further hydrolysis to the carboxylic acid. chemguide.co.uk
Thioamides: Thioamides can be synthesized from the corresponding nitriles. One common method involves the direct conversion using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent. organic-chemistry.orgorganic-chemistry.org These reagents act as thionating agents, replacing the oxygen atom of the intermediate amide (formed in situ) or directly reacting with the nitrile under specific conditions to yield 2-[4-(phenylsulfanyl)phenyl]ethanethioamide. Another approach is the reaction with thioacetic acid in the presence of a base. organic-chemistry.org
As mentioned previously, this compound is an excellent substrate for multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. rsc.org The synthesis of 4H-pyrans and related heterocycles are classic examples. In these reactions, the nitrile group not only remains in the final product as a key functional group but also activates the adjacent methylene group, which is crucial for the initial condensation step. researchgate.net
The cyano group can be fully hydrolyzed to a carboxylic acid under more stringent conditions. This transformation typically proceeds through the amide intermediate. Heating the nitrile under reflux with an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH) leads to the formation of [4-(Phenylsulfanyl)phenyl]acetic acid. chemguide.co.uklibretexts.orggoogle.com
Acid Hydrolysis: The nitrile is heated with a dilute acid, yielding the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk
Alkaline Hydrolysis: The nitrile is heated with an alkali solution, which produces the salt of the carboxylic acid (e.g., sodium [4-(phenylsulfanyl)phenyl]acetate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uklibretexts.org
Nucleophilic Addition Reactions and Subsequent Cyclization Cascades
Reactivity Profiling at the Alpha-Methylene Carbon (Activated Methylene Site)
The hydrogen atoms on the carbon adjacent to the nitrile group (the α-methylene carbon) are acidic due to the electron-withdrawing nature of both the cyano group and the phenyl ring. This allows for the easy formation of a resonance-stabilized carbanion in the presence of a base, making this site a potent nucleophile.
This reactivity is the basis for C-C bond formation through various reactions:
Knoevenagel Condensation: This is a fundamental reaction where the active methylene group condenses with an aldehyde or ketone. In the presence of a weak base like piperidine or an ammonium salt, this compound reacts with various aldehydes (e.g., benzaldehyde derivatives) to form α,β-unsaturated nitriles, also known as ylidenemalononitriles. nih.govrsc.org This reaction is often the first step in the multi-component synthesis of heterocycles like pyrans. nih.gov
Alkylation: The carbanion generated from this compound can be readily alkylated by reacting it with alkyl halides. google.com This reaction, typically carried out in the presence of a strong base like sodium ethoxide or potassium tert-butoxide, allows for the introduction of various alkyl substituents at the alpha-position, further diversifying the molecular structure. researchgate.net Base-promoted reactions with alcohols can also serve as a method for α-alkylation. researchgate.net
Acylation: The condensation of this compound with esters in the presence of a strong base (e.g., sodium ethoxide) can lead to acylated products. For example, reaction with ethyl acetate (B1210297) would yield α-acetyl-[4-(phenylsulfanyl)phenyl]acetonitrile. google.comorgsyn.org
The table below provides an overview of reactions occurring at the alpha-methylene site.
| Reaction Type | Reagent | Base/Catalyst | Product Type |
| Knoevenagel Condensation | Aromatic Aldehyde | Piperidine | 2-[4-(Phenylsulfanyl)phenyl]-3-arylacrylonitrile |
| Alkylation | Alkyl Halide | KOtBu / NaOEt | 2-[4-(Phenylsulfanyl)phenyl]alkanenitrile |
| Acylation | Ethyl Acetate | NaOEt | 3-Oxo-2-[4-(phenylsulfanyl)phenyl]butanenitrile |
Alpha-Alkylation Reactions and Scope of Alkylating Agents
The methylene group adjacent to both an aromatic ring and a nitrile group (-CH₂CN) in this compound is particularly acidic and thus readily deprotonated by a suitable base. This generates a resonance-stabilized carbanion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
The most prominent of these is α-alkylation. This reaction typically proceeds by treating the arylacetonitrile with a strong base, such as sodium amide or an alkali metal alkoxide, followed by the addition of an alkylating agent. A general and efficient procedure for the alkylation of arylacetonitriles utilizes a tetraalkylammonium salt as a phase-transfer catalyst in the presence of a concentrated aqueous alkali, which simplifies the process and often leads to purer monoalkylated products. orgsyn.org
The scope of alkylating agents is broad and includes:
Monohaloalkanes: Simple alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride) react efficiently to introduce alkyl or benzyl groups at the α-position. orgsyn.org
Dihaloalkanes: These can be used for either mono-alkylation or, under appropriate stoichiometric control, for the synthesis of cyclopropane (B1198618) derivatives through a subsequent intramolecular cyclization. orgsyn.org
Activated Alcohols: In reactions following a "borrowing hydrogen" strategy, alcohols can serve as alkylating agents in the presence of a suitable transition-metal catalyst. researchgate.net Base-promoted α-alkylation of arylacetonitriles with various alcohols has also been demonstrated without the need for expensive transition metal complexes. researchgate.net
Other Electrophiles: Reagents such as α-chloroethers, chloronitriles, and haloacetic acid esters are also effective for introducing functionalized side chains. orgsyn.org
The reaction is highly versatile, and the choice of base, solvent, and temperature can be tailored to optimize the yield and selectivity for a specific alkylating agent. orgsyn.orgthegoodscentscompany.com
Knoevenagel Condensation and Advanced Carbon-Carbon Bond Formations
The active methylene group of this compound is an excellent substrate for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nih.govresearchgate.netarkat-usa.org This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone.
The general mechanism involves the deprotonation of the α-carbon to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield a new C=C double bond, typically affording an α,β-unsaturated nitrile. nih.gov
Various catalysts can be employed, including primary and secondary amines (like piperidine), ammonium salts, and Lewis acids. nih.govresearchgate.net Recent advancements have focused on greener methodologies, utilizing solvent-free conditions, microwave irradiation, or reactions in aqueous media to enhance efficiency and sustainability. arkat-usa.orgrsc.org
For this compound, condensation with aromatic aldehydes would lead to the formation of 2-[4-(phenylsulfanyl)phenyl]-3-arylacrylonitriles. The reaction is not limited to aldehydes; ketones can also be used, although they are generally less reactive. arkat-usa.org
Beyond the Knoevenagel condensation, the nucleophilic carbanion derived from this compound can participate in other advanced C-C bond formations, such as Michael additions to α,β-unsaturated carbonyl compounds.
Interactions with Electrophilic Species
The this compound molecule possesses multiple sites susceptible to attack by electrophiles. The primary sites of reactivity are the sulfur atom of the thioether linkage and the two aromatic rings.
The sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with a range of electrophiles. For instance, it can be alkylated with alkyl halides to form sulfonium (B1226848) salts. It can also react with halogenating agents.
The aromatic rings are also susceptible to electrophilic attack, leading to electrophilic aromatic substitution (EAS). The reactivity and orientation of these substitutions are governed by the electronic effects of the substituents already present on the rings (discussed in section 3.4).
Transformations Involving the Phenylsulfanyl (Thioether) Linkage
The thioether bridge is a key functional group in this compound, offering a site for various chemical modifications, most notably oxidation and bond cleavage.
Selective Oxidative Transformations to Sulfones and Sulfoxides in Related Aryl Sulfides
The sulfur atom in the thioether linkage can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions. This transformation is significant as sulfoxides and sulfones have distinct chemical properties and are valuable intermediates in organic synthesis. jchemrev.com
Oxidation to Sulfoxides: A single oxidation of the sulfide (B99878) yields the sulfoxide. This requires mild and selective oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this purpose. Hydrogen peroxide is a common "green" oxidant, and its selectivity can be enhanced by using it in conjunction with catalysts or specific solvent systems, such as glacial acetic acid or hexafluoro-2-propanol. nih.gov Other effective reagents include sodium periodate, meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, and urea-hydrogen peroxide. organic-chemistry.org Electrochemical methods also provide a controlled means of oxidizing diaryl sulfides to sulfoxides. acs.org
Oxidation to Sulfones: A more vigorous oxidation using stronger oxidizing agents or harsher conditions will convert the sulfide directly to the sulfone. Often, using a stoichiometric excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) will favor sulfone formation. Reagents like potassium permanganate (B83412) or specific catalysts like niobium carbide with H₂O₂ are highly effective for this transformation. organic-chemistry.org
The table below summarizes common methods for the selective oxidation of aryl sulfides.
| Product | Reagent(s) | Conditions | Selectivity |
| Sulfoxide | H₂O₂ / Acetic Acid | Room Temperature | High |
| Sulfoxide | m-CPBA (1 equiv.) | Low Temperature | High |
| Sulfoxide | Sodium Periodate | Methanol | High |
| Sulfoxide | Urea-Hydrogen Peroxide | Catalytic Diphenyl Diselenide | High |
| Sulfone | H₂O₂ (excess) / Niobium Carbide | Room Temperature | High |
| Sulfone | m-CPBA (>2 equiv.) | Room Temperature | High |
| Sulfone | Potassium Permanganate | Various | High |
Catalytic and Non-Catalytic Cleavage Reactions of the Carbon-Sulfur Bond
The carbon-sulfur (C–S) bond in the thioether linkage can be cleaved under both catalytic and non-catalytic conditions, providing a pathway to further functionalize the aromatic rings.
Catalytic Cleavage: Transition-metal catalysts, particularly those based on nickel and palladium, are widely used to activate and cleave C–S bonds. mdpi.com These reactions often fall under the category of cross-coupling reactions, where the arylthio group acts as a leaving group. For example, in the presence of a suitable nickel or palladium catalyst, the C–S bond can be cleaved and coupled with organometallic reagents (e.g., Grignard reagents, boronic acids) to form new C–C bonds. bohrium.com Copper catalysts are also frequently employed for C-S bond formation and, in some contexts, cleavage. bohrium.com
Non-Catalytic Cleavage: Metal-free methods for C–S bond cleavage have also been developed. These often involve reaction with specific reagents that activate the sulfur atom. For instance, treatment with reagents like N-bromosuccinimide (NBS) can lead to the formation of a bromosulfonium intermediate, facilitating the cleavage of the C–S bond. rsc.org In some specific molecular architectures, oxidative conditions using hydrogen peroxide can also promote C-S bond cleavage.
Reactions on the Aromatic Ring Systems
Both aromatic rings in this compound are subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. nih.gov The position of the incoming electrophile is directed by the substituents already present on the ring. organicchemistrytutor.comyoutube.com
The reactivity of the two rings differs significantly:
Ring A (bearing the -CH₂CN group): The cyanomethyl group (-CH₂CN) is weakly deactivating and an ortho, para-director. The deactivation arises from the electron-withdrawing nature of the nitrile, while the ortho, para direction is due to the ability of the methylene group to stabilize the cationic intermediate (sigma complex) at these positions through hyperconjugation.
Ring B (the phenyl group of the phenylsulfanyl moiety): This ring is unsubstituted and serves as a baseline for benzene (B151609) reactivity.
The more critical directing effect is on Ring A, which is influenced by both the cyanomethyl group and the phenylsulfanyl group (-SPh).
Phenylsulfanyl group (-SPh): This group is an ortho, para-director and is considered an activating group. The sulfur atom can donate its lone pair of electrons into the aromatic ring via resonance, stabilizing the cationic intermediates formed during attack at the ortho and para positions. uci.edu
When considering electrophilic attack on the substituted ring (Ring A), the powerful activating and ortho, para-directing effect of the phenylsulfanyl group dominates the weaker deactivating effect of the cyanomethyl group. Therefore, electrophilic substitution is expected to occur predominantly on the ring bearing the thioether linkage. The substitution will be directed to the positions ortho to the sulfur atom, as the para position is already occupied by the acetonitrile group.
Typical EAS reactions that could be performed include:
Halogenation: Introduction of bromine or chlorine using Br₂/FeBr₃ or Cl₂/FeCl₃.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.
Due to steric hindrance from the bulky phenyl group on the sulfur, substitution at the ortho positions might be somewhat impeded, potentially leading to a mixture of products or requiring specific conditions to achieve high selectivity. organicchemistrytutor.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the directing effects of the -S- (phenylsulfanyl) group and the -CH₂CN (cyanomethyl) group on their respective phenyl rings.
The phenylsulfanyl group is generally considered an ortho, para-directing group. The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. This resonance effect outweighs the electron-withdrawing inductive effect of the sulfur atom. Consequently, the phenyl ring bearing the sulfanyl (B85325) linkage is activated towards electrophilic attack, with substitution favored at the positions ortho and para to the sulfur atom. Given that the para position is already substituted, electrophilic attack is anticipated to occur predominantly at the ortho positions.
In a competitive reaction scenario, electrophilic substitution would be expected to occur preferentially on the phenyl ring activated by the sulfanyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Phenyl Ring | Substituent | Directing Effect | Predicted Position of Substitution |
| Ring A | -S-Ph | ortho, para-directing (activating) | ortho |
| Ring B | -CH₂CN | meta-directing (deactivating) | meta |
Note: This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the reviewed literature.
For instance, in the nitration of a related compound, 4-acetylamino-4'-nitrodiphenyl sulfide, the directing influence of the substituents is evident. researchgate.net While this molecule has different substituents, the principle of substituent-directed reactivity on diaryl sulfides is applicable.
Directed Functionalization of the Phenyl Rings
Directed functionalization allows for the selective introduction of new chemical moieties at specific positions, often overcoming the inherent regioselectivity of a molecule.
One powerful strategy for directed functionalization is directed ortho-metalation (DoM) . This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
In the context of this compound, the sulfanyl group can potentially act as a directing group for ortho-metalation. The sulfur atom can coordinate with the lithium of the organolithium reagent, facilitating deprotonation at the adjacent ortho positions on the phenyl ring to which it is attached. This would provide a synthetic route to introduce substituents specifically at the positions ortho to the sulfur bridge.
The cyanomethyl group is not a typical directing group for ortho-metalation. Therefore, directed functionalization of the phenyl ring bearing this substituent via a DoM approach would likely require the introduction of a more effective directing group onto that ring.
Table 2: Potential Directed Functionalization of this compound via ortho-Metalation
| Phenyl Ring | Potential Directing Group | Feasibility of ortho-Metalation | Potential Products |
| Ring A | -S-Ph | Plausible | ortho-functionalized derivatives on the sulfanyl-bearing ring |
| Ring B | -CH₂CN | Unlikely without modification | - |
Note: This table represents a theoretical application of directed metalation principles to the structure of this compound, as specific studies on this compound were not identified.
The functionalization of diaryl sulfides through various catalytic cross-coupling reactions is also a well-established field, often involving the strategic placement of leaving groups (like halides) on one of the phenyl rings, which can then participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. acs.orgnih.govrsc.orgnih.gov These approaches would, however, require prior modification of the parent this compound molecule.
Theoretical and Computational Investigations of 4 Phenylsulfanyl Phenyl Acetonitrile
Electronic Structure, Bonding Characteristics, and Molecular Conformation Analysis
The three-dimensional structure of [4-(Phenylsulfanyl)phenyl]acetonitrile is governed by the rotational freedom around the C-S bonds, leading to multiple possible conformations. Computational analysis is critical for identifying the most stable arrangements and the energy barriers between them.
Electronic Structure and Bonding: Once the stable conformers are identified, their electronic properties can be analyzed in detail. Natural Bond Orbital (NBO) analysis is a common technique used to probe bonding characteristics. This method provides insights into atomic charges, orbital hybridization, and delocalization effects, such as hyperconjugation between occupied and unoccupied orbitals. For this compound, NBO analysis would quantify the electron distribution across the molecule, highlighting the polarization of the C≡N bond and the role of the sulfur atom in mediating electronic communication between the two aromatic rings. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 5.1: Hypothetical Conformational Analysis Data
| Conformer | Key Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Global Minimum (e.g., Skewed) | ~75° | 0.00 | ~2.5 |
| Local Minimum (e.g., Butterfly) | ~120° | 1.5 - 3.0 | ~3.1 |
| Transition State (e.g., Planar) | 0° | 4.0 - 6.0 | ~2.1 |
Quantum Chemical Elucidation of Reaction Mechanisms
Quantum chemical calculations are pivotal in mapping the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. These methods allow for the investigation of reactions under various conditions without the need for physical experimentation.
For any proposed reaction involving this compound, such as the alkylation of the benzylic carbon or oxidation of the sulfur atom, computational methods can map out the entire reaction pathway. The process involves:
Locating Reactants, Products, and Transition States: The geometries of the starting materials and products are optimized to find their lowest energy structures. Advanced algorithms are then used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.
Frequency Calculations: A frequency calculation is performed on the optimized TS geometry. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is run starting from the TS. This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, ensuring the located TS is correct for the reaction of interest.
Computational models are highly effective for predicting how modifying the molecular structure affects its reactivity. By introducing various electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) onto either phenyl ring of this compound, a systematic in silico study can be performed.
For a given reaction, the activation energy can be calculated for each substituted analogue. The resulting data can be used to generate a computational Hammett plot, correlating the calculated reaction rates (derived from activation energies) with the Hammett parameter (σ) of the substituent. This provides a quantitative prediction of how electronic effects influence reactivity, a cornerstone of physical organic chemistry.
Table 5.2: Illustrative Data for Predictive Substituent Effect Modeling
| Substituent (Para position on S-phenyl ring) | Hammett Constant (σp) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate (k/kH) |
|---|---|---|---|
| -OCH₃ | -0.27 | 22.5 | 5.8 |
| -H | 0.00 | 24.0 | 1.0 |
| -Cl | +0.23 | 25.2 | 0.2 |
| -NO₂ | +0.78 | 27.5 | 0.01 |
Theoretical modeling extends beyond analyzing known reactions to predicting entirely new ones. Reactivity descriptors derived from Conceptual DFT, such as Fukui functions or the molecular electrostatic potential (MEP), can be used to predict the most likely sites for electrophilic or nucleophilic attack on this compound. The MEP map, for example, visually represents the charge distribution, with red (negative) regions indicating sites prone to electrophilic attack (like the nitrogen atom) and blue (positive) regions indicating sites for nucleophilic attack. This information can guide the rational design of new synthetic routes or the development of novel functional materials based on this molecular scaffold. nih.gov
Advanced Spectroscopic Property Prediction and Interpretation
Computational chemistry is an invaluable partner to experimental spectroscopy. Theoretical prediction of spectra aids in the interpretation of experimental data and can confirm molecular structures. nih.gov
Vibrational Spectroscopy (IR, Raman): After obtaining the optimized molecular geometry, a frequency calculation yields the harmonic vibrational frequencies. These theoretical frequencies are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, resulting in a predicted IR or Raman spectrum that can be compared directly with experimental results. This allows for the confident assignment of specific spectral bands to particular vibrational modes, such as the characteristic C≡N stretch (expected around 2250 cm⁻¹) or C-S stretching modes. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is the standard for calculating isotropic shielding constants, which are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the prediction of the entire NMR spectrum, aiding in the structural elucidation of the molecule and its derivatives. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.gov This process simulates the absorption of UV-visible light by the molecule, predicting the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* transitions within the aromatic systems). This is crucial for understanding the photophysical properties of the compound.
Table 5.3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Property | Calculated Value (Illustrative) | Assignment/Interpretation |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency | 2252 cm⁻¹ (scaled) | C≡N stretch |
| ¹³C NMR | Chemical Shift | 118 ppm | Cyano Carbon (C≡N) |
| ¹H NMR | Chemical Shift | 4.1 ppm | Benzylic Protons (-CH₂-) |
| UV-Vis Spectroscopy (TD-DFT) | λmax | 275 nm | π → π* transition |
Future Directions and Emerging Research Avenues for 4 Phenylsulfanyl Phenyl Acetonitrile Research
Development of Eco-Friendly and Sustainable Synthetic Processes
The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact and enhance process efficiency. For [4-(Phenylsulfanyl)phenyl]acetonitrile, a shift towards such practices would involve moving away from traditional synthetic routes that may utilize hazardous reagents or generate significant waste. Key principles of green chemistry that could guide future research include the use of renewable feedstocks, atom economy, and the selection of safer solvents.
Currently, specific research detailing eco-friendly synthetic pathways for this compound is not prominent. Future research could focus on enzymatic catalysis or the use of heterogeneous catalysts that can be easily recovered and recycled. The exploration of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids would also be a significant step forward. A comparative analysis of potential green synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes, reaction optimization. |
| Mechanochemistry | Reduced solvent usage, potentially faster reaction times. | Exploration of different milling techniques and catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors and optimization of parameters. |
| Use of Green Solvents | Reduced environmental impact and toxicity. | Screening of solvents like water, ethanol, or ionic liquids. |
Table 1: Potential Eco-Friendly Synthetic Approaches for this compound
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to chemical synthesis, enabling reactions to proceed with higher efficiency and selectivity. The exploration of novel catalytic systems for transformations involving this compound could unlock new synthetic possibilities and improve existing ones. Research in this area would likely focus on the development of catalysts that are not only highly active but also stable, reusable, and environmentally benign.
Future investigations could explore the use of transition metal catalysts, organocatalysts, or nanocatalysts for various transformations of the nitrile or phenylsulfanyl groups within the molecule. For instance, developing catalytic methods for the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could yield compounds with different biological or material properties. Similarly, novel catalysts for the hydrogenation or hydrolysis of the nitrile group would provide efficient pathways to valuable derivatives. A summary of potential catalytic explorations is provided in Table 2.
| Catalyst Type | Potential Transformations | Key Research Objectives |
| Transition Metal Catalysts | Cross-coupling reactions, C-H activation, oxidation, reduction. | High turnover numbers, selectivity, and recyclability. |
| Organocatalysts | Asymmetric synthesis, functional group transformations. | Metal-free alternatives, stereoselective synthesis. |
| Nanocatalysts | Enhanced surface area and reactivity, unique catalytic properties. | Catalyst stability, ease of separation, and reusability. |
Table 2: Exploration of Novel Catalytic Systems
Investigation into Advanced Materials Science Applications through Directed Synthesis and Functionalization
The unique structure of this compound, containing both a polar nitrile group and a polarizable sulfur linkage, suggests its potential as a building block for advanced materials. Directed synthesis and functionalization of this molecule could lead to the development of materials with tailored optical, electronic, or mechanical properties.
One potential avenue of research is the incorporation of this compound into polymer backbones to create materials with high refractive indices or specific thermal properties. The nitrile group could also be utilized as a reactive handle for post-polymerization modification, allowing for the fine-tuning of material characteristics. Furthermore, the sulfur atom could play a role in the self-assembly of molecules on surfaces, opening up possibilities in the field of organic electronics and sensor technology.
Interdisciplinary Research Collaborations within Chemical Sciences and Related Fields
The multifaceted nature of this compound research necessitates a collaborative approach. Interdisciplinary collaborations between synthetic organic chemists, materials scientists, computational chemists, and biologists will be crucial to fully realize the potential of this compound.
Synthetic chemists can focus on developing efficient and sustainable synthetic routes, while materials scientists can explore its applications in novel materials. Computational chemists can provide valuable insights into the electronic structure and reactivity of the molecule, guiding experimental design. Collaborations with biologists could uncover potential pharmaceutical or agrochemical applications, driven by the structural motifs present in the molecule. Such synergistic efforts will undoubtedly accelerate the pace of discovery and innovation in the study of this compound.
Q & A
Q. What are the common synthetic routes for [4-(Phenylsulfanyl)phenyl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between phenylsulfanyl and phenylacetonitrile precursors. Key methods include:
- Suzuki-Miyaura coupling : Uses palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to cross-couple boronic acids with halogenated intermediates. Reaction optimization requires precise temperature control (60–100°C) and solvent selection (e.g., THF or DMF) .
- Nucleophilic substitution : Reacts thiophenol derivatives with activated aryl halides. Catalyst loading (e.g., 5–10 mol%) and solvent polarity (e.g., acetonitrile vs. DMSO) significantly influence yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for phenylsulfanyl (δ ~7.2–7.5 ppm for aromatic protons) and nitrile (C≡N stretch at ~2200 cm⁻¹ in IR) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₁NS) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Example parameters: space group , Z = 4, with dihedral angles between aromatic rings (~58–60°) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against bacterial enzymes (e.g., β-lactamases) using spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like DNA gyrase .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
-
Comparative studies : Test this compound alongside analogs (Table 1) to isolate substituent effects .
-
Dose-response curves : Use nonlinear regression to validate EC₅₀/IC₅₀ values across multiple replicates .
-
Molecular docking : Compare binding poses in protein active sites (e.g., using AutoDock Vina) to explain potency differences .
Table 1: Structural Analogs and Key Features
Compound Key Features Unique Bioactivity [4-(5-Formyl-2-furyl)phenyl]acetonitrile Furan ring, nitrile group Antibacterial (MIC: 8 µg/mL) 4-(Difluoromethoxy)phenylacetonitrile Difluoromethoxy group Antifungal (IC₅₀: 12 µM) [4-(3-Thienyl)phenyl]acetonitrile Thienyl heterocycle Anticancer (HeLa IC₅₀: 25 µM)
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization issues : Poor solubility in polar solvents and tendency to form oils. Solutions:
- Mixed-solvent systems : Use ethanol/water (7:3) or DCM/hexane gradients .
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
- Refinement challenges : Disorder in phenylsulfanyl groups. Address with SHELXL restraints (e.g., SIMU and DELU for thermal parameters) .
Q. How can reaction mechanisms for its chemical transformations (e.g., nitrile hydrolysis) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor hydrolysis (e.g., to carboxylic acid) via HPLC under acidic/basic conditions. Calculate activation energy (Eₐ) using Arrhenius plots .
- Isotopic labeling : Use ¹⁸O-water in hydrolysis to track oxygen incorporation via MS .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-determining steps .
Data Contradiction Analysis
Q. Why might thermal stability data (TGA/DSC) vary between studies?
- Methodological Answer : Discrepancies often stem from:
- Sample purity : Impurities (e.g., residual solvents) lower decomposition onset temperatures. Validate purity via NMR and elemental analysis .
- Heating rates : Faster rates (>10°C/min) may obscure phase transitions. Use slow ramping (2°C/min) for accurate DSC profiles .
- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Report conditions explicitly .
Methodological Recommendations
- Synthetic Optimization : Prioritize Pd-catalyzed coupling for scalability (>80% yield) .
- Crystallography : Use SHELX-TL for high-resolution refinement; report hydrogen-bond geometries (D–H···A distances, angles) .
- Bioactivity : Combine SPR with molecular dynamics simulations to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
